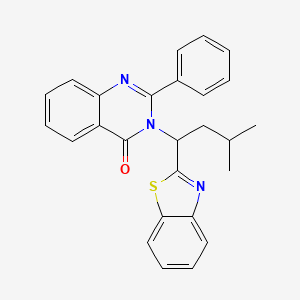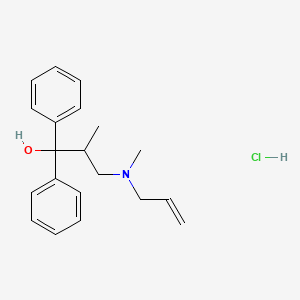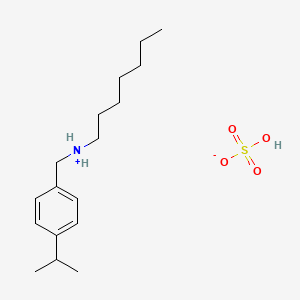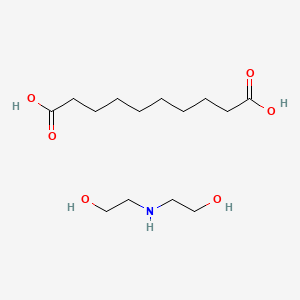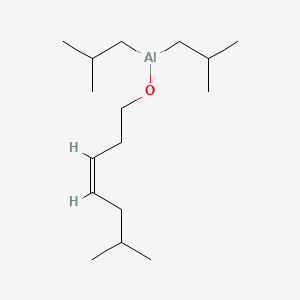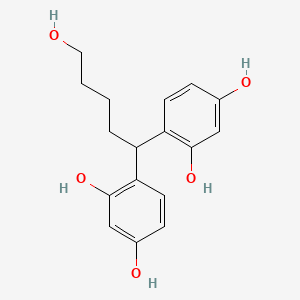
1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is a chemical compound with the molecular formula C17H20O5. It is also known by its systematic name, 4,4’-(5-hydroxypentylidene)bis[1,3-benzenediol]. This compound is characterized by the presence of two 1,3-benzenediol groups connected by a 5-hydroxypentylidene bridge. It is a derivative of resorcinol and has applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Resorcinol and 5-hydroxyvaleraldehyde
Catalyst: Acidic catalyst
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography to obtain the pure product
化学反应分析
Types of Reactions
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.
作用机制
The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
Resorcinol: A simple dihydroxybenzene with similar chemical properties but lacks the 5-hydroxypentylidene bridge.
Hydroquinone: Another dihydroxybenzene with antioxidant properties but different substitution patterns.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position, differing in reactivity and applications.
Uniqueness
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 5-hydroxypentylidene bridge allows for unique interactions and reactivity compared to other dihydroxybenzenes.
属性
CAS 编号 |
67828-51-7 |
|---|---|
分子式 |
C17H20O5 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |
InChI 键 |
INPTVGAWRSNOSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


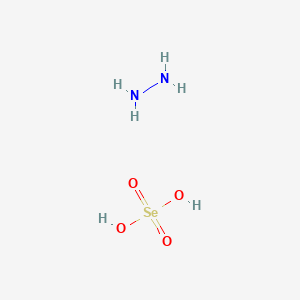


![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
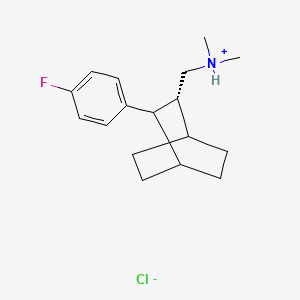
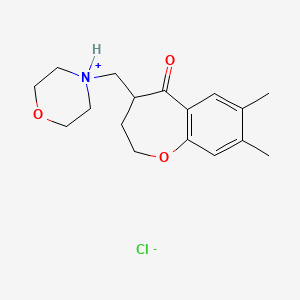
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
